2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
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Overview
Description
2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural versatility, which allows for various modifications to enhance its properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes under acidic or basic conditions. For instance, the reaction of 4-fluorobenzaldehyde with hydrazine derivatives in the presence of a catalyst can yield the desired pyrazolo[1,5-a]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also feature a fused heterocyclic system and are studied for their medicinal properties.
Uniqueness
2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C13H8FN3O2 |
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Molecular Weight |
257.22 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-10(7-18)12-13(19)15-5-6-17(12)16-11/h1-7H,(H,15,19) |
InChI Key |
KEQRKUXBWNECLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CNC(=O)C3=C2C=O)F |
Origin of Product |
United States |
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